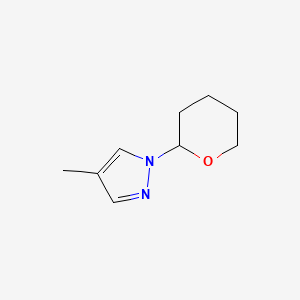

4-methyl-1-(oxan-2-yl)pyrazole

Description

Significance of Pyrazole (B372694) Core in Organic Synthesis and Allied Industries

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has been a subject of intense study since its discovery by Ludwig Knorr in 1883. mdpi.com This structural motif is a privileged scaffold in organic synthesis due to its versatile reactivity and the wide range of biological activities exhibited by its derivatives. mdpi.comrsc.orgencyclopedia.pub

Key attributes of the pyrazole core include:

Aromaticity and Reactivity: Pyrazole is an aromatic heterocycle with an excess of π-electrons. mdpi.com This aromaticity confers stability, while the nitrogen atoms influence its reactivity. Electrophilic substitution reactions typically occur at the 4-position, whereas nucleophilic attacks are favored at positions 3 and 5. mdpi.comnih.gov

Tautomerism: Unsubstituted pyrazoles can exist in different tautomeric forms, which adds to their chemical versatility and has significant implications for their reaction pathways. mdpi.comencyclopedia.pub

Biological Activity: Pyrazole derivatives are known to possess a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and analgesic activities. ontosight.aimdpi.comorientjchem.orgnih.gov This has led to their incorporation into numerous FDA-approved drugs. nih.govrsc.org

Industrial Applications: Beyond medicine, pyrazole derivatives are utilized in agriculture as pesticides and herbicides, and in material science for creating dyes, plastics, and conductive polymers. royal-chem.comglobalresearchonline.netbiosynce.com

The synthesis of pyrazoles is a well-established area of research, with common methods including the condensation of hydrazines with 1,3-dicarbonyl compounds and 1,3-dipolar cycloaddition reactions. rsc.orgignited.in

Role of Oxane (Tetrahydropyran) Moiety in Chemical Scaffolds and Synthetic Strategies

The oxane ring, also known as tetrahydropyran (B127337) (THP), is a saturated six-membered ring containing one oxygen atom. wikipedia.org While tetrahydropyran itself is a relatively simple compound, its derivatives are of great importance in organic chemistry. wikipedia.org

Key roles of the oxane moiety include:

Protecting Group: The 2-tetrahydropyranyl (THP) group is a widely used protecting group for alcohols. wikipedia.orgtotal-synthesis.comyoutube.com It is stable under a variety of reaction conditions, particularly basic ones, and can be readily removed by acid-catalyzed hydrolysis. total-synthesis.comorganic-chemistry.org

Structural Motif in Natural Products: The tetrahydropyran ring system is a core component of many biologically active natural products, including pyranose sugars like glucose and complex marine macrolides. wikipedia.orgmdpi.com

Drug Discovery: The incorporation of the tetrahydropyran scaffold can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. acs.orgsolubilityofthings.comacs.org Its three-dimensional structure can also be exploited to create more rigid and selective molecules. acs.org

Synthetic Intermediate: Functionalized tetrahydropyrans are valuable building blocks for the synthesis of more complex molecules. nih.govchemicalbook.com Various synthetic strategies have been developed to construct the tetrahydropyran ring, including Prins cyclizations and hetero-Diels-Alder reactions. nih.gov

Structural Context of 4-Methyl-1-(oxan-2-yl)pyrazole as a Contemporary Pyrazole Derivative

This compound, with the chemical formula C9H14N2O, represents a specific combination of the aforementioned scaffolds. bldpharm.com The molecule consists of a pyrazole ring substituted with a methyl group at the 4-position and an oxan-2-yl group at one of the nitrogen atoms.

Overview of Research Trends in Pyrazole and Oxane Chemistry

Research in both pyrazole and oxane chemistry continues to be highly active, driven by the quest for new molecules with enhanced properties and applications.

Current trends in pyrazole chemistry include:

Development of Novel Synthetic Methods: Researchers are continuously exploring more efficient, regioselective, and environmentally friendly methods for pyrazole synthesis, including the use of flow chemistry and novel catalysts. mdpi.commdpi.com

Functionalization and Derivatization: There is a strong focus on creating diverse libraries of pyrazole derivatives through various functionalization reactions to explore structure-activity relationships. chim.itmdpi.com

Medicinal Chemistry Applications: The design and synthesis of pyrazole-based compounds as potent and selective inhibitors of various enzymes and receptors remain a major area of investigation in the pharmaceutical industry. nih.govnih.govrsc.org

Material Science: The exploration of pyrazoles in the development of new materials with specific optical, electronic, and thermal properties is a growing field. royal-chem.comresearchgate.net

Current trends in oxane chemistry include:

Asymmetric Synthesis: The development of stereoselective methods for the synthesis of substituted tetrahydropyrans is crucial for accessing specific stereoisomers of natural products and drug candidates. mdpi.com

Medicinal Chemistry Scaffolds: The use of the tetrahydropyran ring as a bioisostere for other groups and as a means to improve the drug-like properties of molecules is a key strategy in modern drug discovery. acs.orgnih.gov

Applications in Total Synthesis: The tetrahydropyran motif is a common feature in complex natural products, and the development of efficient strategies for its construction is a significant challenge and focus in total synthesis. mdpi.com

Exploration of Oxetanes and other Cyclic Ethers: Research is also expanding to related cyclic ethers like oxetanes, which offer unique properties as small, polar, and three-dimensional scaffolds. acs.orgmdpi.com

The study of hybrid molecules like this compound sits (B43327) at the intersection of these research trends, offering the potential to combine the desirable features of both the pyrazole and oxane ring systems.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-8-6-10-11(7-8)9-4-2-3-5-12-9/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOYGZOBMBVIPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2CCCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 Methyl 1 Oxan 2 Yl Pyrazole

Reactivity Profiles of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an electron-rich, five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure confers a distinct reactivity profile. The presence of the two nitrogen atoms reduces the electron density at the C3 and C5 positions, while the C4 position remains comparatively electron-rich, making it the primary site for electrophilic attack. chemicalbook.compharmaguideline.com Conversely, the electron-deficient C3 and C5 positions are more susceptible to nucleophilic attack. researchgate.net

Investigation of Electrophilic Aromatic Substitution Patterns on the Pyrazole Ring

The pyrazole nucleus in 4-methyl-1-(oxan-2-yl)pyrazole is predisposed to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. Due to the electronic properties of the pyrazole ring, these reactions exhibit a high degree of regioselectivity.

Nucleophilic Reactivity and Addition-Elimination Processes

While less common than electrophilic substitution, the pyrazole ring can undergo nucleophilic attack, particularly when activated by appropriate substituents.

Reaction Sites: The C3 and C5 positions are the electrophilic centers of the pyrazole ring and are thus susceptible to attack by nucleophiles. researchgate.net

Reaction Viability: Nucleophilic aromatic substitution (NAS) on an unsubstituted pyrazole ring is generally difficult due to its moderate π-excessive character, which disfavors the initial nucleophilic attack. encyclopedia.pub Such reactions typically require the presence of strong electron-withdrawing groups on the ring and often harsh reaction conditions. encyclopedia.pub For this compound, which lacks strong activating groups, nucleophilic substitution on the carbon atoms of the ring is not a facile process. However, processes like nucleophilic ortho-allylation have been reported for pyrazole sulfoxides, proceeding through an interrupted Pummerer/thio-Claisen rearrangement sequence. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions at Diverse Pyrazole Positions (e.g., Suzuki, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize pyrazole scaffolds. nih.govrsc.org To utilize these reactions, a halogen or triflate group is typically first installed on the pyrazole ring, most commonly at the C4 position, which can then participate in coupling.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with a halide or triflate. It has been successfully employed for aryl pyrazoles. nih.gov The reaction conditions often involve a palladium catalyst, such as Pd(PPh₃)₄, and a base like Na₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water. nih.govresearchgate.net The N-THP group is generally stable under these conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyrazoles

| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Iodopyrazole (B32481) Deriv. | Arylboronic Acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | Good |

| 3-Bromoindazole | Phenylboronic Acid | P1 Precatalyst (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 95 |

| 4-Bromopyrazole Deriv. | Arylboronic Acid | Pd Precatalyst 7 (0.33) | K₂CO₃ | Toluene/H₂O | 140 | 98 |

Data compiled from references nih.govresearchgate.netrsc.org. "P1 Precatalyst" and "Pd Precatalyst 7" are specific catalysts described in the cited literature.

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is particularly effective for creating C-C bonds with a high degree of functional group tolerance. beilstein-journals.org It has been successfully used in the synthesis of tetrasubstituted pyrazoles by functionalizing 4-iodopyrazole intermediates. beilstein-journals.org N-substituted pyrazole electrophiles have been shown to be excellent substrates for this methodology. nih.gov

Transformations Involving the Oxan-2-yl Substituent

The oxan-2-yl (THP) group is one of the most common protecting groups for alcohols, phenols, and N-H bonds in heterocycles due to its ease of installation and stability under a wide range of non-acidic conditions. organic-chemistry.orgtotal-synthesis.com

Strategies for the Selective Deprotection of the THP Group

The removal of the THP group is a critical step in many synthetic sequences. This is typically achieved under acidic conditions, which cleave the acetal (B89532) linkage. total-synthesis.com A variety of methods have been developed to effect this transformation, ranging from strongly acidic to milder, more selective conditions.

Acidic Hydrolysis: The most common method for THP deprotection involves treatment with an acid in a protic solvent. total-synthesis.com Conditions such as acetic acid in a tetrahydrofuran/water mixture or pyridinium (B92312) p-toluenesulfonate (PPTS) in ethanol (B145695) are frequently used. total-synthesis.com Stronger acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are also effective. iris-biotech.de

Lewis Acid Catalysis: Lewis acids can also catalyze the cleavage of THP ethers. Decaborane has been reported as an efficient catalyst for this purpose in methanol. koreascience.kr

Non-Acidic Methods: To avoid the use of acids that might affect other sensitive functional groups in the molecule, alternative methods have been developed. One mild and convenient method involves the use of lithium chloride (LiCl) with water in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. organic-chemistry.orgorganic-chemistry.org

Table 2: Selected Methods for Deprotection of the THP Group

| Reagent(s) | Solvent | Temperature | Notes |

|---|---|---|---|

| Acetic Acid / H₂O | Tetrahydrofuran (THF) | Room Temp. | Standard and common conditions. total-synthesis.com |

| Pyridinium p-toluenesulfonate (PPTS) | Ethanol (EtOH) | Room Temp. | Mildly acidic conditions. total-synthesis.com |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | Strong acid, rapid cleavage. iris-biotech.de |

| Lithium Chloride (LiCl) / H₂O | Dimethyl Sulfoxide (DMSO) | 90 °C | Mild, non-acidic alternative. organic-chemistry.org |

| Decaborane (catalytic) | Methanol (MeOH) | Room Temp. | Lewis acid catalysis. koreascience.kr |

Derivatization Strategies and Analogue Synthesis for Advanced Research

Rational Design Principles for Structural Analogues of 4-Methyl-1-(oxan-2-yl)pyrazole

The rational design of analogues of this compound would be guided by the objective of optimizing its physicochemical and pharmacological properties. Key principles would involve:

Bioisosteric Replacement: The methyl group at the C4 position of the pyrazole (B372694) ring could be replaced with other small alkyl groups (e.g., ethyl, propyl) or with bioisosteres such as a halogen (Cl, F) or a cyano group (-CN) to modulate lipophilicity and electronic properties.

Scaffold Hopping: While maintaining the core pyrazole, the oxane ring could be replaced with other cyclic or acyclic moieties to explore different conformational spaces and potential interactions with biological targets.

Privileged Structure-Based Design: The pyrazole ring is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive compounds. nih.govrsc.orgnih.gov Design strategies would leverage this by combining the this compound scaffold with other known pharmacophores.

Structure-Based Drug Design (SBDD): If a biological target for this compound were identified, computational docking studies would be instrumental in designing analogues with improved binding affinity and selectivity.

Introduction of Diverse Substituents at Pyrazole Positions (C3 and C5)

The C3 and C5 positions of the pyrazole ring are prime locations for introducing chemical diversity. Standard synthetic methodologies for pyrazole synthesis often allow for the incorporation of various substituents at these positions from the outset.

A common route to substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. To synthesize analogues of this compound with substituents at C3 and C5, one could start with a substituted 1,3-diketone and react it with oxan-2-ylhydrazine.

| Starting 1,3-Diketone | Resulting Substituent at C3 | Resulting Substituent at C5 |

| Acetylacetone | Methyl | Methyl |

| Benzoylacetone | Phenyl | Methyl |

| Dibenzoylmethane | Phenyl | Phenyl |

| Ethyl acetoacetate | Methyl | Hydroxyl (keto-enol tautomerism) |

This table is interactive. You can sort and filter the data.

Furthermore, functionalization of an existing pyrazole core can be achieved through various reactions:

Halogenation: The C3 and C5 positions can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Nitration can introduce a nitro group, which can be further reduced to an amino group, providing a handle for further derivatization.

Metal-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for introducing aryl, alkynyl, and amino groups, respectively, at halogenated C3 or C5 positions. mdpi.com

Systematic Modifications of the Oxane Ring to Tune Molecular Properties

The oxane ring in this compound is a key determinant of its solubility and conformational properties. Systematic modifications to this ring can be used to fine-tune these characteristics.

| Modification Strategy | Potential Impact on Properties | Example Modification |

| Ring Size Variation | Alteration of conformational flexibility and lipophilicity. | Replacement of oxane with cyclopentyl or cycloheptyl rings. |

| Introduction of Heteroatoms | Increased polarity and potential for hydrogen bonding. | Substitution of a methylene (B1212753) group in the oxane ring with an oxygen (to form a dioxane derivative) or nitrogen (to form a piperidine derivative). |

| Introduction of Substituents | Modulation of lipophilicity, polarity, and steric bulk. | Addition of hydroxyl, methoxy, or fluoro groups at various positions on the oxane ring. |

This table is interactive. You can sort and filter the data.

These modifications would typically require the synthesis of the corresponding substituted cyclic hydrazines, which would then be used in the pyrazole synthesis.

Application of Combinatorial Chemistry and Parallel Synthesis for Library Generation

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and parallel synthesis techniques would be invaluable. nih.govresearchgate.net A library of analogues could be generated by reacting a set of diverse 1,3-dicarbonyl compounds with a collection of substituted hydrazines in a multi-well plate format.

For example, a 10 x 10 matrix synthesis, reacting 10 different 1,3-diketones with 10 different hydrazines, would rapidly generate a library of 100 distinct pyrazole analogues. This approach allows for the systematic exploration of the impact of substituents at various positions on the pyrazole and the N1-substituent.

Methodological Frameworks for Structure-Activity Relationship (SAR) Studies

A systematic SAR study is crucial for identifying the key structural features required for the desired biological activity. nih.govresearchgate.netnih.gov For the this compound series, this would involve:

Synthesis of Analogue Libraries: Utilizing the strategies outlined in the sections above to generate diverse sets of compounds.

Biological Screening: Testing the synthesized compounds in relevant biological assays to determine their activity.

Data Analysis: Correlating the structural modifications with the observed biological activity. This often involves both qualitative analysis and quantitative structure-activity relationship (QSAR) modeling.

Key SAR questions to be addressed would include:

What is the optimal size and nature of the substituent at the C4 position?

How do different substituents at the C3 and C5 positions influence activity and selectivity?

What is the impact of modifications to the oxane ring on potency and pharmacokinetic properties?

The insights gained from these SAR studies would guide the design of next-generation analogues with improved profiles.

Spectroscopic and Analytical Methodologies for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of novel compounds. For pyrazole (B372694) derivatives, ¹H and ¹³C NMR are fundamental in confirming the arrangement of atoms and the connectivity within the molecule.

In the ¹H NMR spectrum of a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, characteristic signals confirm the presence of the pyrazole and aniline rings. mdpi.com Key features include downfield singlets at 7.50 and 7.25 ppm, which are attributed to the pyrazole hydrogens. mdpi.com The hydrogens on the aniline ring appear as doublets at 6.88 and 6.62 ppm, while a broad singlet at 3.85 ppm corresponds to the N-H protons. mdpi.com An upfield singlet at 2.05 ppm is indicative of the methyl groups on the pyrazole rings. mdpi.com For 4-methyl-1-(oxan-2-yl)pyrazole, one would expect to see distinct signals corresponding to the methyl group on the pyrazole ring, the protons of the pyrazole ring, and the protons of the oxane ring, each with characteristic chemical shifts and coupling patterns.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to further confirm structural assignments by showing correlations between protons and carbons. mdpi.com For instance, the absence of a C-H correlation for a particular signal in an HSQC spectrum can confirm its assignment to a proton attached to a nitrogen or oxygen atom. mdpi.com

Table 1: Illustrative ¹H NMR Data for a Related Pyrazole Derivative mdpi.com

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.50 | Singlet | Pyrazole hydrogens |

| 7.25 | Singlet | Pyrazole hydrogens |

| 6.88 | Doublet | Aniline ring hydrogens |

| 6.62 | Doublet | Aniline ring hydrogens |

| 3.85 | Broad Singlet | N-H protons |

| 2.05 | Singlet | Methyl groups on pyrazole rings |

Note: This data is for 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline and serves as an example of NMR data for a pyrazole-containing compound.

Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of pyrazole derivatives.

In the mass spectrum of a related pyrazole compound, peaks corresponding to sodium adducts were observed, which supported the formation of the product. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For instance, the base peak in the mass spectrum of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline corresponded to the loss of a pyrazole ligand from the complex. mdpi.com The fragmentation of pyrazoles can be influenced by the position of substituents on the ring. researchgate.net

Table 2: Example Mass Spectrometry Data for a Related Pyrazole Compound mdpi.com

| m/z | Interpretation |

| 370.0 | [C₁₉H₂₁N₇ + Na⁺] |

| 717.2 | [(C₁₉H₂₁N₇)₂ + Na⁺] |

| 266.0 | [M - 81]⁺ (Loss of a pyrazole ligand) |

Note: This data is for 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline and illustrates how mass spectrometry can be used to confirm molecular weight and study fragmentation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of a pyrazole derivative would be expected to show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations. In the case of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, IR spectroscopy confirmed the presence of aromatic rings with a band at 1626 cm⁻¹ and N-H stretches at 3328 cm⁻¹ and 3448 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) can be influenced by the structure of the molecule and the solvent used. mu-varna.bgmu-varna.bg

Table 3: Representative IR Absorption Bands for a Pyrazole Derivative mdpi.com

| Wavenumber (cm⁻¹) | Functional Group |

| 3448 | N-H stretch |

| 3328 | N-H stretch |

| 1626 | Aromatic ring |

Note: This data is for 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline and is provided as an example of IR data for a pyrazole-containing compound.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is a powerful technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.netnih.govmdpi.com This method provides definitive proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. For novel compounds like this compound, obtaining single crystals suitable for X-ray diffraction analysis would provide the most accurate and detailed structural information. mdpi.comresearchgate.netnih.gov

The crystal structure of a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, was determined by single-crystal X-ray diffraction, which revealed the existence of two different polymorphs. mdpi.com The crystallographic data, including the space group and unit cell dimensions, provide a detailed picture of the solid-state packing of the molecules. mdpi.com

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts.

In the purification of 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, column chromatography was used to isolate the desired product. mdpi.com Reverse Phase HPLC (RP-HPLC) is a commonly used method for the analysis of pyrazolone derivatives. researchgate.net A typical RP-HPLC method involves a C18 column and a mobile phase consisting of a mixture of organic solvent (e.g., acetonitrile) and water. researchgate.net The retention time of the compound is a characteristic property under a specific set of chromatographic conditions and can be used for its identification and quantification. researchgate.net

Table 4: Example of Chromatographic Conditions for a Pyrazolone Derivative researchgate.net

| Parameter | Condition |

| Column | Luna 5µ C18 (2) 250 × 4.80 mm |

| Mobile Phase | Acetonitrile:Water (90:10) |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 237 nm |

| Retention Time | 7.3 min |

Note: This data is for (4Z) 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone] and illustrates the type of information obtained from an HPLC method.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-methyl-1-(oxan-2-yl)pyrazole, methods like Density Functional Theory (DFT) are employed to elucidate its electronic structure, stability, and reactivity. eurasianjournals.comresearchgate.netnih.gov These calculations provide a detailed picture of the electron distribution within the molecule, which is crucial for predicting its chemical behavior.

The electronic properties of pyrazole (B372694) derivatives are of significant interest due to their wide-ranging applications. eurasianjournals.com DFT calculations can determine key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. For pyrazole derivatives, these calculations help in understanding their potential as, for example, inhibitors of specific enzymes by assessing their electronic interaction capabilities.

Reactivity descriptors, derived from quantum chemical calculations, can pinpoint the most likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyrazole ring and the oxygen atom of the oxane ring are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the pyrazole ring may be more prone to nucleophilic attack. The calculated activation energies for reactions, such as alkylation, can predict the regioselectivity of chemical transformations. wuxiapptec.com

Table 1: Calculated Electronic Properties of a Representative Pyrazole Derivative (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

| Ionization Potential | 7.1 eV |

| Electron Affinity | 0.9 eV |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. eurasianjournals.comeurasianjournals.com For this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with other molecules, such as solvents or biological macromolecules. tandfonline.comnih.gov

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This allows for the observation of conformational changes in the oxane ring and the rotation around the single bond connecting the pyrazole and oxane moieties. These simulations can reveal the preferred conformations of the molecule in different environments and the energy barriers between them.

Furthermore, MD simulations can shed light on the intermolecular interactions that govern the behavior of this compound in solution or within a biological system. By simulating the molecule in a box of solvent molecules, one can study the formation and dynamics of hydrogen bonds and other non-covalent interactions. When studying its potential as a drug candidate, MD simulations can be used to model its binding to a target protein, providing insights into the stability of the complex and the key residues involved in the interaction.

Computational Studies on the Conformational Landscape of the Oxane Ring

The oxane (tetrahydropyran) ring in this compound is not planar and exists in various conformations, with the chair conformation being the most stable. csbsju.eduresearchgate.net Computational studies are essential to map the potential energy surface of the oxane ring and to determine the relative energies of its different conformers.

The two primary chair conformations are interconverted through a process called ring inversion, which proceeds through higher-energy boat and twist-boat intermediates. The presence of the 4-methylpyrazole (B1673528) substituent at the anomeric position (C2) of the oxane ring influences the conformational equilibrium. The substituent can occupy either an axial or an equatorial position. The relative stability of these two orientations is determined by a combination of steric and electronic effects.

Quantum chemical calculations can be used to determine the Gibbs free energy difference between the axial and equatorial conformers, thus predicting their relative populations at a given temperature. The "anomeric effect," a stereoelectronic phenomenon observed in substituted heterocycles, may play a role in stabilizing the axial conformation of the pyrazole substituent, contrary to what would be expected based on steric hindrance alone.

Table 2: Relative Energies of Oxane Ring Conformations (Illustrative)

| Conformation | Relative Energy (kcal/mol) |

| Chair (Equatorial Substituent) | 0.0 |

| Chair (Axial Substituent) | 1.2 |

| Twist-Boat | 5.5 |

| Boat | 6.9 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be compared with experimental data to validate the computed structures and electronic properties. researchgate.netresearchgate.net For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly valuable.

The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using quantum mechanical methods. These calculations are highly sensitive to the molecular geometry, making them an excellent tool for conformational analysis. By calculating the NMR spectra for different stable conformers, it is possible to determine which conformer is predominant in solution by comparing the theoretical and experimental spectra. Machine learning approaches are also being increasingly used to enhance the accuracy and speed of NMR predictions. frontiersin.org

Similarly, the vibrational frequencies in an IR spectrum can be computed. These frequencies correspond to the different vibrational modes of the molecule. The calculated IR spectrum can be compared with the experimental spectrum to confirm the presence of specific functional groups and to gain further insights into the molecular structure.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Pyrazole (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C3 (pyrazole) | 138.5 | 139.2 |

| C4 (pyrazole) | 105.1 | 105.8 |

| C5 (pyrazole) | 129.7 | 130.4 |

| C2' (oxane) | 88.3 | 89.1 |

| C3' (oxane) | 25.9 | 26.5 |

Development of Predictive Models for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov For pyrazole derivatives, QSAR models are widely used in drug discovery to predict the therapeutic potential of new compounds and to guide the design of more potent analogues. nih.gov

The development of a QSAR model for compounds related to this compound would involve several steps. First, a dataset of pyrazole derivatives with known biological activity (e.g., inhibitory concentration against a specific enzyme) is compiled. Then, for each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment) or from the 2D/3D structure of the molecule (e.g., molecular weight, logP, topological indices).

Finally, a mathematical model is built using statistical methods like multiple linear regression or machine learning algorithms to establish a relationship between the descriptors and the biological activity. researchgate.net This model can then be used to predict the activity of new, untested compounds like this compound, thereby prioritizing the synthesis and testing of the most promising candidates.

Applications in Chemical Research and Development

Utility as a Versatile Synthetic Building Block in Organic Synthesis

The pyrazole (B372694) nucleus is a fundamental five-membered heterocyclic motif that is highly valuable in organic synthesis. nih.govchim.it The compound 4-methyl-1-(oxan-2-yl)pyrazole serves as a stable and versatile synthetic intermediate. The oxan-2-yl group, commonly known as a tetrahydropyranyl (THP) group, functions as a protecting group for the nitrogen atom of the pyrazole ring. This protection enhances the compound's stability and allows for selective chemical modifications at other positions of the molecule.

A key application demonstrating its utility as a building block is its conversion into organoboron reagents. For instance, the derivative 4-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester is a well-established reagent. sigmaaldrich.com Boronic acids and their esters are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling reaction. This transformation is a powerful method for forming carbon-carbon bonds, enabling the connection of the pyrazole ring to other molecular fragments. The stability and reactivity of this boronic ester make this compound an excellent precursor for constructing elaborate molecular architectures.

Application in the Construction of Diverse Complex Organic Molecules

Building upon its role as a synthetic block, this compound, particularly through its boronic ester derivative, facilitates the assembly of a wide array of complex organic molecules. The Suzuki coupling reaction provides a modular approach to synthesis, where the pyrazole unit can be systematically joined with various aryl, heteroaryl, or vinyl halides.

This methodology allows chemists to embed the 4-methylpyrazole (B1673528) core into larger, multifunctional structures. The reaction is known for its high functional group tolerance and generally mild conditions, making it suitable for late-stage functionalization in the synthesis of intricate molecules. The ability to precisely and efficiently introduce the substituted pyrazole moiety is critical in creating libraries of compounds for screening in drug discovery and materials science.

Table 1: Illustrative Suzuki Coupling Using a Pyrazole Building Block

| Reactant 1 | Reactant 2 (Generic) | Catalyst/Base | Product (Generic) |

|---|---|---|---|

| This compound-5-boronic acid pinacol ester | Aryl Halide (Ar-X) | Pd Catalyst, Base | 5-Aryl-4-methyl-1-(oxan-2-yl)pyrazole |

| This compound-5-boronic acid pinacol ester | Heteroaryl Halide (Het-X) | Pd Catalyst, Base | 5-Heteroaryl-4-methyl-1-(oxan-2-yl)pyrazole |

Role as a Privileged Scaffold for Rational Drug Design and Development (Focus on chemical methodology)

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals. mdpi.comnih.gov This five-membered heterocyclic system is known for its metabolic stability and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.

From a chemical methodology perspective, this compound provides a robust framework for rational drug design. The scaffold presents multiple points for chemical modification:

N1-Position: The oxan-2-yl (THP) protecting group can be removed under acidic conditions, revealing a secondary amine (N-H). This position can then be alkylated or acylated to introduce a wide variety of substituents, allowing for the exploration of structure-activity relationships (SAR).

C5-Position: As demonstrated by the formation of the boronic ester, this position can be functionalized to append other cyclic or acyclic moieties. sigmaaldrich.com

C3 and Methyl Group Positions: While less straightforward, these positions can also be modified through more advanced synthetic routes to fine-tune the molecule's properties.

This strategic, multi-directional functionalization allows medicinal chemists to systematically alter the compound's steric and electronic properties to optimize its binding affinity and selectivity for a specific biological target, such as an enzyme or a receptor. mdpi.com

Contributions to Material Science Research, Including Novel Material Synthesis and Dye Applications

The applications of pyrazole derivatives extend beyond medicine into the realm of material science. royal-chem.comresearchgate.net The aromatic and electron-rich nature of the pyrazole ring makes it a suitable component in the design of functional organic materials, including dyes and polymers. researchgate.net Pyrazole-based compounds have been successfully incorporated into azo dyes, which are a significant class of industrial colorants. researchgate.netresearchgate.net

This compound can serve as a precursor for such materials. Through established synthetic pathways, it can be converted into diazonium salts or coupled with diazonium compounds to form azo pyrazole dyes. nih.gov The substituents on the pyrazole ring and the coupled aromatic system can be varied to tune the resulting dye's color and fastness properties. Furthermore, the electronic properties of pyrazoles make them candidates for incorporation into conductive polymers or materials with specific photophysical properties, such as fluorescence. researchgate.netglobalresearchonline.net

Table 2: Potential Roles of the Pyrazole Scaffold in Material Science

| Material Type | Function of Pyrazole Core | Rationale |

|---|---|---|

| Azo Dyes | Chromophore Component | The pyrazole ring can be part of the conjugated π-system responsible for color. researchgate.net |

| Fluorescent Materials | Fluorophore Scaffold | The rigid, aromatic structure can be functionalized to create molecules that emit light. |

| Conductive Polymers | Monomeric Unit | The π-electron system can contribute to electrical conductivity when polymerized. royal-chem.com |

Potential Applications in Agrochemical Development, Based on Pyrazole Derivative Precedents

The pyrazole scaffold is a cornerstone in the agrochemical industry, featuring prominently in the structures of numerous commercial pesticides, including fungicides, herbicides, and insecticides. researchgate.netccspublishing.org.cn This widespread use establishes a strong precedent for the potential of new pyrazole derivatives in crop protection. royal-chem.com

Many pyrazole-containing agrochemicals function by inhibiting specific enzymes in pests or weeds. For example, some pyrazole herbicides are known to inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. acs.orgnih.gov

Given these precedents, this compound represents a valuable starting point for the synthesis of novel agrochemical candidates. Agrochemical research programs often synthesize and screen large libraries of compounds based on a proven scaffold. By using this compound as a building block, researchers can create new derivatives and evaluate them for biological activity. The specific substitution pattern (the 4-methyl group) could potentially influence the compound's efficacy, selectivity, and crop safety profile, which are key parameters in the development of new agrochemicals. ccspublishing.org.cnnih.gov

Table 3: Prominent Classes of Pyrazole-Based Agrochemicals

| Agrochemical Class | Mode of Action (Example) | Relevance of Precedent |

|---|---|---|

| Fungicides | Inhibition of succinate dehydrogenase (SDHI) | The pyrazole carboxamide structure is a key pharmacophore for this class. ccspublishing.org.cn |

| Herbicides | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Benzoyl pyrazole derivatives are effective HPPD inhibitors. acs.orgnih.gov |

| Insecticides | Antagonism of GABA-gated chloride channels | Phenylpyrazole insecticides like Fipronil act on the insect nervous system. |

Future Perspectives and Emerging Research Avenues

Exploration of More Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards environmental sustainability has profoundly impacted the synthesis of heterocyclic compounds like pyrazoles. nih.gov Future research will increasingly focus on methodologies that minimize waste, reduce energy consumption, and avoid hazardous materials. benthamdirect.comnih.gov Key avenues include the use of green solvents, alternative energy sources, and eco-friendly catalysts. nih.gov

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing the essential parts of all starting materials, are a cornerstone of green pyrazole (B372694) synthesis due to their high atom and step economy. nih.govias.ac.in Another significant area is the use of water as a reaction medium, which is an abundant, non-toxic, and non-flammable solvent. thieme-connect.comthieme-connect.com Research has demonstrated successful pyrazole synthesis in aqueous media, sometimes facilitated by surfactants like cetyltrimethylammonium bromide (CTAB) or catalyzed by heterogeneous catalysts that can be easily recovered and reused. thieme-connect.com

Alternative energy sources such as microwave irradiation and ultrasonic assistance are also being explored to accelerate reaction times and improve yields, often under solvent-free conditions. benthamdirect.comnih.gov Furthermore, the development of biodegradable and reusable catalysts, such as maltobiose or solid-supported catalysts, represents a major step forward in sustainable chemical production. ias.ac.intandfonline.com

Table 1: Comparison of Green Synthetic Strategies for Pyrazole Derivatives

| Strategy | Energy Source | Solvent | Catalyst Example | Key Advantages |

| Multicomponent Reactions | Conventional Heating | Varies (often green solvents) | l-tyrosine | High atom economy, operational simplicity. nih.gov |

| Aqueous Synthesis | Room Temperature | Water | CeO2/CuO@GQDs@NH2 | Environmentally benign, safe, abundant solvent. thieme-connect.com |

| Microwave-Assisted | Microwaves | Water-Ethanol / Solvent-free | Nano-organocatalysts | Rapid reaction times, increased yields. nih.govtandfonline.com |

| Ultrasonic Irradiation | Ultrasound | Water | Catalyst-free / ZnS NPs | Enhanced reaction rates, energy efficiency. nih.gov |

| Biocatalysis | Ambient | Aqueous Buffer | Microorganisms | Use of renewable resources, high selectivity. tandfonline.com |

Investigation of Novel Reactivity Pathways and Catalytic Transformations

While classical methods for pyrazole synthesis are well-established, emerging research is focused on novel catalytic transformations that enable more efficient and selective functionalization of the pyrazole core. A major area of development is the transition-metal-catalyzed C-H functionalization. rsc.org This powerful strategy allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring without the need for pre-functionalized starting materials, offering a more atom-economical route to complex derivatives. rsc.org

Organocatalysis, which uses small organic molecules as catalysts, is another rapidly growing field. researchgate.net These metal-free systems offer advantages such as lower toxicity and stability to air and moisture, enabling the synthesis of complex chiral molecules. researchgate.net Additionally, photoredox catalysis, which uses visible light to initiate chemical reactions, provides access to unique reactivity pathways under exceptionally mild conditions, with air often serving as the terminal oxidant. organic-chemistry.org These advanced catalytic methods are crucial for expanding the chemical space accessible from simple pyrazole precursors.

Table 2: Examples of Novel Catalytic Transformations for Pyrazole Synthesis & Functionalization

| Catalytic System | Transformation Type | Key Features |

| Palladium/Rhodium Catalysis | Direct C-H Arylation/Alkylation | Bypasses the need for pre-functionalized pyrazoles, high regioselectivity. rsc.org |

| Copper Catalysis | Aerobic Oxidative Cyclization | Uses molecular oxygen as the oxidant, forms pyrazole from unsaturated hydrazones. organic-chemistry.org |

| Visible Light Photoredox | Oxidative Cycloaddition | Extremely mild conditions, uses air as the terminal oxidant. organic-chemistry.org |

| Organocatalysis (e.g., Squaramide) | Asymmetric Michael Addition | Metal-free, enables enantioselective synthesis of chiral pyrazolone derivatives. researchgate.net |

| Iodine(III) Catalysis | Oxidative Cyclization | Direct access to fully functionalized NH-pyrazoles from unsaturated hydrazones. organic-chemistry.org |

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of advanced technologies is set to revolutionize the synthesis of pyrazoles and other nitrogen heterocycles. nih.gov Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, has emerged as a powerful alternative to traditional batch synthesis. mdpi.comscilit.com This technology offers superior control over reaction parameters like temperature and pressure, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic or hazardous reactions. mdpi.comgalchimia.com Flow reactors facilitate the rapid optimization of reaction conditions and are readily scalable, bridging the gap between laboratory discovery and industrial production. nih.gov

Automated synthesis platforms are also becoming increasingly important. researchgate.net These systems can perform multi-step syntheses with minimal human intervention, accelerating the creation of libraries of pyrazole derivatives for screening in drug discovery and materials science. researchgate.net By combining flow chemistry with automated purification and analysis units, researchers can create fully integrated "assembly line" systems for the on-demand synthesis of complex molecules. galchimia.comnih.gov

Expanding the Scope of Derivatization for Emerging Applications in Chemical Biology and Material Sciences

The versatility of the pyrazole core makes it a privileged scaffold in both chemical biology and materials science. researchgate.netmdpi.com Future research will focus on expanding the library of pyrazole derivatives to tune their properties for specific, high-value applications. The ability to functionalize all five positions of the pyrazole ring allows for precise control over the molecule's steric and electronic properties. researchgate.net

In materials science, pyrazole derivatives are valuable for their electronic and photophysical properties. mdpi.com They are being investigated for use as organic fluorophores, fluorescent probes for ion detection, and components in optoelectronic and photoluminescent materials. mdpi.com Strategic derivatization can be used to modulate their absorption and emission wavelengths, quantum yields, and solid-state properties.

In chemical biology and medicine, pyrazoles are found in a wide range of therapeutic agents. nih.govbohrium.com Research is focused on designing new derivatives as potent and selective inhibitors for various biological targets. researchgate.net By modifying substituents on the pyrazole ring, scientists can optimize a compound's potency, selectivity, and pharmacokinetic properties, leading to the development of novel anticancer, antimicrobial, and anti-inflammatory agents. bohrium.comresearchgate.netorientjchem.org

Advanced Computational Modeling for Accelerated Discovery and Design of New Derivatives

Computational chemistry has become an indispensable tool for accelerating the discovery and rational design of novel pyrazole derivatives. eurasianjournals.comeurasianjournals.com Techniques such as Density Functional Theory (DFT) provide detailed insights into the electronic structure, stability, and reactivity of these molecules. researchgate.netresearchgate.net This understanding allows chemists to predict reaction outcomes and design more efficient synthetic routes. bohrium.com

In drug discovery, molecular modeling methods like docking studies and molecular dynamics (MD) simulations are used to predict how pyrazole derivatives will bind to biological targets such as enzymes and receptors. eurasianjournals.comnih.gov These computational approaches enable the virtual screening of large compound libraries to identify promising candidates and provide a structural basis for optimizing their binding affinity and selectivity, thereby reducing the time and cost associated with experimental screening. eurasianjournals.comnih.gov As computational power and algorithmic accuracy continue to improve, the integration of machine learning and artificial intelligence will further enhance the ability to predict the properties and activities of new pyrazole compounds, guiding synthetic efforts toward the most promising targets. eurasianjournals.com

Table 3: Application of Computational Methods in Pyrazole Research

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Reactivity & Property Prediction | Electronic structure, molecular geometry, reaction mechanisms, stability. researchgate.netacs.org |

| Molecular Docking | Drug Design & Discovery | Prediction of binding modes and affinity of pyrazoles to biological targets. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | System Dynamics | Explores the dynamic behavior and conformational changes of pyrazoles and their complexes. eurasianjournals.comeurasianjournals.com |

| 3D-QSAR (CoMFA/CoMSIA) | Structure-Activity Relationship | Correlates 3D structural features with biological activity to guide the design of more potent compounds. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.